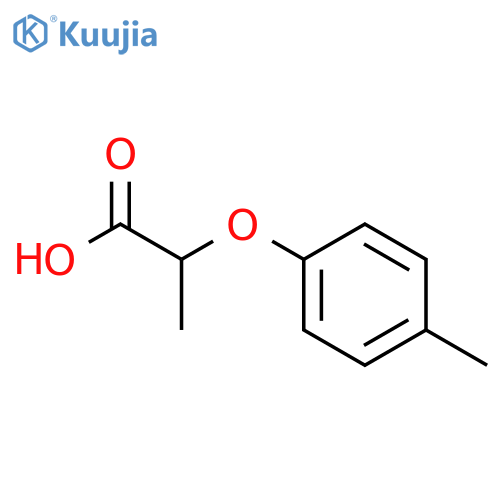

Cas no 22504-83-2 (2-(4-Methylphenoxy)propanoic Acid)

22504-83-2 structure

商品名:2-(4-Methylphenoxy)propanoic Acid

2-(4-Methylphenoxy)propanoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-METHYLPHENOXY)PROPIONIC ACID

- 2-(4-Methylphenoxy)propanoic acid

- 2-p-Tolyloxy-propionic acid

- AC1MUNER

- AC1Q2BZP

- AC1Q2BZQ

- AP-845

- Enamine_005365

- AS-45697

- BBL004012

- HMS1409D19

- ALBB-000828

- 22504-83-2

- J-510300

- CS-0172146

- 2-(P-tolyloxy)propanoicacid

- STK208440

- MFCD02684121

- AKOS000104425

- (-)-4-methyl-phenoxypropionic acid

- DTXSID80394590

- BTQZPXFENISXER-UHFFFAOYSA-N

- 2-(p-Tolyloxy)propanoic acid

- SCHEMBL1171377

- AR3824

- Z56915889

- EN300-05922

- AP-845/40883837

- AKOS016341343

- 2-(4-Methylphenoxy)propanoic Acid

-

- MDL: MFCD02684121

- インチ: InChI=1S/C10H12O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)

- InChIKey: BTQZPXFENISXER-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)OC(C)C(=O)O

計算された属性

- せいみつぶんしりょう: 180.07866

- どういたいしつりょう: 180.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: White to Yellow Solid

- PSA: 46.53

2-(4-Methylphenoxy)propanoic Acid セキュリティ情報

- シグナルワード:Danger

- 危害声明: H301

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Room temperature

2-(4-Methylphenoxy)propanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024065-1g |

2-(4-Methylphenoxy)propanoic acid |

22504-83-2 | 1g |

2096.0CNY | 2021-07-13 | ||

| Enamine | EN300-05922-5.0g |

2-(4-methylphenoxy)propanoic acid |

22504-83-2 | 95.0% | 5.0g |

$531.0 | 2025-02-21 | |

| Enamine | EN300-05922-0.5g |

2-(4-methylphenoxy)propanoic acid |

22504-83-2 | 95.0% | 0.5g |

$119.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024065-500mg |

2-(4-Methylphenoxy)propanoic acid |

22504-83-2 | 500mg |

1365CNY | 2021-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024065-1g |

2-(4-Methylphenoxy)propanoic acid |

22504-83-2 | 1g |

2096CNY | 2021-05-07 | ||

| Enamine | EN300-05922-10g |

2-(4-methylphenoxy)propanoic acid |

22504-83-2 | 95% | 10g |

$999.0 | 2023-10-28 | |

| Ambeed | A448439-5g |

2-(p-Tolyloxy)propanoic acid |

22504-83-2 | 95% | 5g |

$248.0 | 2024-04-21 | |

| Aaron | AR00BDMY-100mg |

2-(4-METHYLPHENOXY)PROPIONIC ACID |

22504-83-2 | 97% | 100mg |

$22.00 | 2025-01-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB959-5g |

2-(4-methylphenoxy)propanoic acid |

22504-83-2 | 95% | 5g |

¥1710.0 | 2024-04-22 | |

| 1PlusChem | 1P00BDEM-250mg |

2-(4-METHYLPHENOXY)PROPIONIC ACID |

22504-83-2 | 97% | 250mg |

$49.00 | 2025-02-25 |

2-(4-Methylphenoxy)propanoic Acid 関連文献

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

22504-83-2 (2-(4-Methylphenoxy)propanoic Acid) 関連製品

- 25140-95-8(2-(3-methylphenoxy)propanoic acid)

- 1912-23-8(Propanoic acid,2-phenoxy-, (2S)-)

- 150436-68-3(Lactisole)

- 51264-78-9(2-(4-Formylphenoxy)propanoic acid)

- 1129-46-0((R)-2-Phenoxypropionic Acid)

- 940-31-8(2-phenoxypropanoic acid)

- 67648-61-7(2-(4-Hydroxyphenoxy)propanoic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22504-83-2)2-(4-Methylphenoxy)propanoic Acid

清らかである:99%

はかる:5g

価格 ($):223.0